Butyric acid, 3-methyl-2-methylene-, methyl ester

Vue d'ensemble

Description

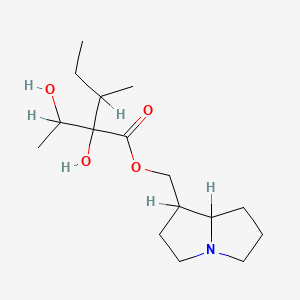

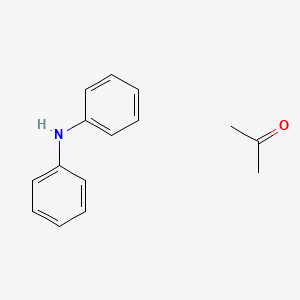

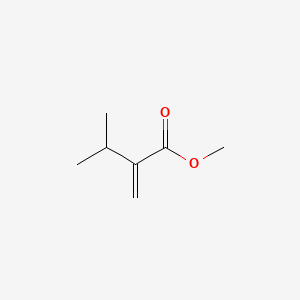

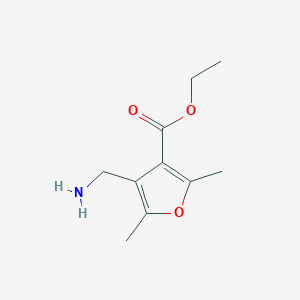

“Butyric acid, 3-methyl-2-methylene-, methyl ester” is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as “Methyl α-isopropylacrylate”, “Methyl 2-isopropylacrylate”, and "Methyl 2-methylene butanoate" .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of isobutene, CO, and methanol under pressure . Another method involves the reaction of butene, CO, and an acid catalyst under pressure .Molecular Structure Analysis

The molecular structure of “Butyric acid, 3-methyl-2-methylene-, methyl ester” consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h5H,3H2,1-2,4H3 . Physical And Chemical Properties Analysis

The molecular weight of “Butyric acid, 3-methyl-2-methylene-, methyl ester” is 128.17 g/mol . It has a topological polar surface area of 26.3 Ų . The compound has a complexity of 125 .Applications De Recherche Scientifique

Toxicology and Human Health

Research on the formation of 1,2:3,4-diepoxybutane-specific hemoglobin adducts in 1,3-butadiene-exposed workers has shown significant insights into the metabolism of reactive epoxide metabolites and their role in carcinogenicity. The detection of specific biomarkers like pyr-Val in both exposed workers and control subjects suggests potential environmental exposure to compounds related to butyric acid esters, highlighting the importance of monitoring occupational and environmental exposure to reduce carcinogenic risk (Boysen et al., 2012).

Medical Applications

The role of butyric acid and its derivatives in medical treatments has been explored, notably in the context of antibiotic treatments against Helicobacter pylori. A study on monitoring the body's response to antibiotic treatment via infrared spectroscopy found that methyl ester of butyric acid, among other compounds, could serve as a biomarker for treatment response, indicating a potential application in the diagnosis and monitoring of gastritis and Helicobacter pylori infections (Maiti & Apolonski, 2021).

Environmental Science

In environmental settings, studies have focused on the detection of metabolites related to butyric acid esters, such as in the context of exposure to organophosphorus and pyrethroid pesticides. These studies emphasize the importance of identifying and quantifying exposure to potentially harmful compounds through environmental and biological monitoring to understand the extent and impact of exposure in different populations (Babina et al., 2012).

Metabolic Pathways

Investigations into the metabolism of butyric acid esters have also been conducted, with studies examining the pharmacokinetics and excretion of substances like gamma-hydroxybutyrate (GHB) in humans. These studies provide valuable information on how butyric acid esters are metabolized and eliminated in the body, contributing to our understanding of their pharmacological and toxicological profiles (Brenneisen et al., 2004).

Mécanisme D'action

Mode of Action

Like most esters, it may undergo hydrolysis in the presence of water or specific enzymes, resulting in the production of an alcohol and a carboxylic acid .

Biochemical Pathways

As an ester, it may be involved in esterification and hydrolysis reactions, which are common biochemical pathways for esters .

Pharmacokinetics

Its metabolism would likely involve hydrolysis, yielding an alcohol and a carboxylic acid .

Result of Action

As an ester, it may have a role in the formation and breakdown of other compounds through esterification and hydrolysis reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-methyl-2-methylenebutanoate. Factors such as temperature, pH, and the presence of water or specific enzymes can affect its stability and reactivity. For instance, in an acidic or basic environment, the compound may undergo hydrolysis more readily .

Propriétés

IUPAC Name |

methyl 3-methyl-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)7(8)9-4/h5H,3H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMWNARRWGXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336602 | |

| Record name | Butyric acid, 3-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 3-methyl-2-methylene-, methyl ester | |

CAS RN |

3070-67-5 | |

| Record name | Butyric acid, 3-methyl-2-methylene-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)